molecular formula C15H16N4O3 B2519991 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034292-32-3

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2519991
CAS No.: 2034292-32-3
M. Wt: 300.318
InChI Key: KYUOVEAKJUKADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that features a benzofuran ring, a methoxyethyl group, and a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the benzofuran moiety is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . The triazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity . These interactions suggest that this compound may have antioxidant and enzyme-modulating properties.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can influence the expression of genes related to oxidative stress and apoptosis, thereby affecting cell survival and function . These effects highlight the potential of this compound in regulating cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The benzofuran moiety can bind to specific sites on enzymes, leading to inhibition or activation of their activity . The triazole ring can interact with nucleophilic residues in enzyme active sites, forming stable complexes that alter enzyme function . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the diverse biological activities of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Scientific Research Applications

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-19-9-11(17-18-19)15(20)16-8-14(21-2)13-7-10-5-3-4-6-12(10)22-13/h3-7,9,14H,8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUOVEAKJUKADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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